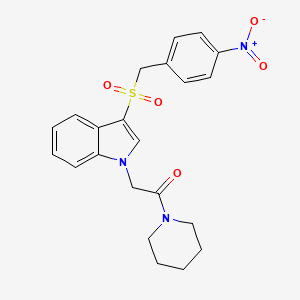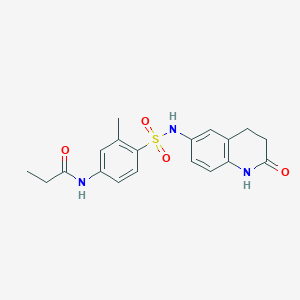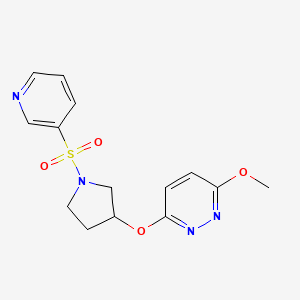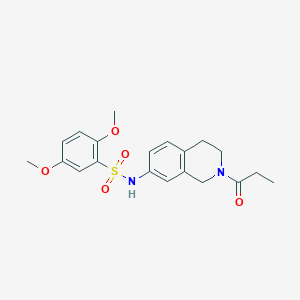
2-アミノ-5-ブロモ-2,3-ジヒドロ-1H-イソインドール-1,3-ジオン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a compound belonging to the class of isoindole derivatives.
科学的研究の応用
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.
生化学分析
Biochemical Properties
The biochemical properties of 2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride are largely determined by its indole nucleus, which binds with high affinity to multiple receptors . This makes it a valuable tool for developing new useful derivatives
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
The synthesis of 2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves the reaction of 5-bromo-2,3-dihydro-1H-isoindole-1,3-dione with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride can be compared with other isoindole derivatives, such as:
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: This compound is a thalidomide analogue and an activator of E3 ligase, which ubiquitinylates proteins for proteolysis.
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants, known for its diverse biological and clinical applications.
特性
IUPAC Name |
2-amino-5-bromoisoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.ClH/c9-4-1-2-5-6(3-4)8(13)11(10)7(5)12;/h1-3H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKGJLDNSFJHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2387048.png)





![4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid](/img/structure/B2387058.png)


![N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2387062.png)


![4-methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2387067.png)
